molecular formula C13H6F3N3O4S2 B14514925 2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-32-7

2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B14514925
CAS No.: 62617-32-7
M. Wt: 389.3 g/mol
InChI Key: KGSVUXADXQJUJP-UHFFFAOYSA-N
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Description

2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a complex organic compound that features a nitronaphthalene moiety, a sulfonyl group, and a trifluoromethyl-substituted thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the naphthalene ring.

    Sulfonylation: Addition of the sulfonyl group to the nitronaphthalene intermediate.

    Formation of Thiadiazole Ring: Cyclization reaction to form the 1,3,4-thiadiazole ring with a trifluoromethyl substituent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group or the thiadiazole ring.

    Reduction: Reduction of the nitro group to an amine could be a significant reaction.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro and sulfonyl groups, as well as the thiadiazole ring, could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitronaphthalene-2-sulfonyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group.

    5-(Trifluoromethyl)-1,3,4-thiadiazole: Lacks the nitronaphthalene moiety.

    2-(5-Nitronaphthalene-2-sulfonyl)-5-methyl-1,3,4-thiadiazole: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the nitronaphthalene moiety and the trifluoromethyl-substituted thiadiazole ring makes 2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole unique. This combination of functional groups could impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62617-32-7

Molecular Formula

C13H6F3N3O4S2

Molecular Weight

389.3 g/mol

IUPAC Name

2-(5-nitronaphthalen-2-yl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C13H6F3N3O4S2/c14-13(15,16)11-17-18-12(24-11)25(22,23)8-4-5-9-7(6-8)2-1-3-10(9)19(20)21/h1-6H

InChI Key

KGSVUXADXQJUJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)C3=NN=C(S3)C(F)(F)F)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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